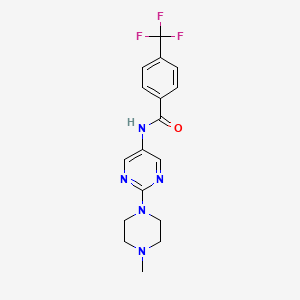
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide" is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives and pyrimidine analogs have been synthesized and evaluated for various biological activities, including antiepileptic, anticancer, antibacterial, and antiviral properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic acids or amines. For instance, the synthesis of a related PET agent involved nine steps starting from 2,6-difluorobenzoic acid . Similarly, novel spiro[pyrazolo[4,3-d]pyrimidinones were prepared by condensation reactions using catalytic InCl3 . These methods highlight the complexity and the need for precise conditions to obtain the desired pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as NMR, IR, MS, and X-ray crystallography. For example, the crystal structure of a related compound was determined, revealing the presence of N–H···O hydrogen bonds contributing to the molecular packing in the crystal . Such detailed structural analysis is crucial for understanding the relationship between the molecular conformation and its potential biological activities.
Chemical Reactions Analysis
Benzamide and pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological efficacy. For instance, the introduction of different substituents on the pyrimidine ring can significantly affect the activity of the compounds, as seen in SAR studies on inhibitors of NF-kappaB and AP-1 gene expression . The ability to modify these compounds provides a pathway to optimize their biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and permeability, are important for their potential as therapeutic agents. For example, modifications to the pyrimidine ring were explored to improve the oral bioavailability of a compound, with studies including Caco-2 permeability assays . The crystallographic studies also provide insights into the solid-state properties, which can influence the compound's behavior in biological systems .
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c1-24-6-8-25(9-7-24)16-21-10-14(11-22-16)23-15(26)12-2-4-13(5-3-12)17(18,19)20/h2-5,10-11H,6-9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHVKRJRKKLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)


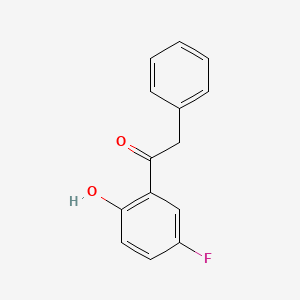
![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)
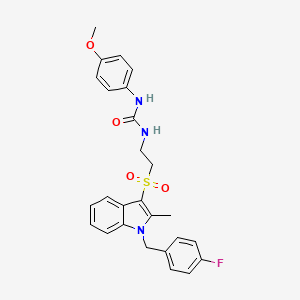
![7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005994.png)
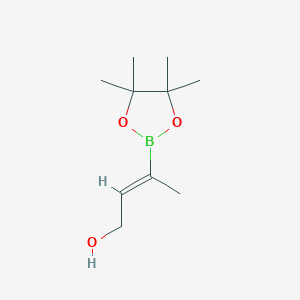
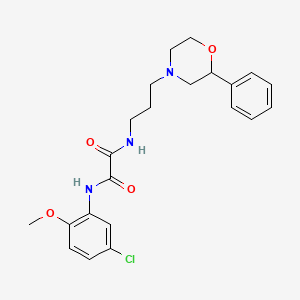
![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)
![2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B3005999.png)